Cas no 2230807-94-8 (3-(Difluoromethyl)-3-methylmorpholine hydrochloride)

3-(Difluoromethyl)-3-methylmorpholine hydrochloride structure
2230807-94-8 structure
商品名:3-(Difluoromethyl)-3-methylmorpholine hydrochloride
CAS番号:2230807-94-8
MF:C6H12ClF2NO
メガワット:187.615387916565
MDL:MFCD31667362
CID:5037166
PubChem ID:137965845

3-(Difluoromethyl)-3-methylmorpholine hydrochloride 化学的及び物理的性質

名前と識別子

    • 3-(Difluoromethyl)-3-methylmorpholine hydrochloride
    • MDL: MFCD31667362
    • インチ: 1S/C6H11F2NO.ClH/c1-6(5(7)8)4-10-3-2-9-6;/h5,9H,2-4H2,1H3;1H
    • InChIKey: JIZBLTQODJZSGV-UHFFFAOYSA-N
    • ほほえんだ: Cl.FC(C1(C)COCCN1)F

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 120
  • トポロジー分子極性表面積: 21.3

3-(Difluoromethyl)-3-methylmorpholine hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-2010007-0.25g
3-(difluoromethyl)-3-methylmorpholine hydrochloride
2230807-94-8 95%
0.25g
$516.0 2023-09-16
Enamine
EN300-2010007-0.5g
3-(difluoromethyl)-3-methylmorpholine hydrochloride
2230807-94-8 95%
0.5g
$813.0 2023-09-16
Enamine
EN300-2010007-2.5g
3-(difluoromethyl)-3-methylmorpholine hydrochloride
2230807-94-8 95%
2.5g
$2043.0 2023-09-16
Enamine
EN300-2010007-10.0g
3-(difluoromethyl)-3-methylmorpholine hydrochloride
2230807-94-8 95%
10.0g
$4483.0 2023-07-10
Enamine
EN300-2010007-1g
3-(difluoromethyl)-3-methylmorpholine hydrochloride
2230807-94-8 95%
1g
$1043.0 2023-09-16
A2B Chem LLC
AY04963-5g
3-(difluoromethyl)-3-methylmorpholine hydrochloride
2230807-94-8 95%
5g
$3218.00 2024-04-20
A2B Chem LLC
AY04963-10g
3-(difluoromethyl)-3-methylmorpholine hydrochloride
2230807-94-8 95%
10g
$4754.00 2024-04-20
Aaron
AR01FKJ3-50mg
3-(difluoromethyl)-3-methylmorpholine hydrochloride
2230807-94-8 95%
50mg
$360.00 2025-02-11
A2B Chem LLC
AY04963-50mg
3-(difluoromethyl)-3-methylmorpholine hydrochloride
2230807-94-8 95%
50mg
$291.00 2024-04-20
A2B Chem LLC
AY04963-2.5g
3-(difluoromethyl)-3-methylmorpholine hydrochloride
2230807-94-8 95%
2.5g
$2186.00 2024-04-20

3-(Difluoromethyl)-3-methylmorpholine hydrochloride 関連文献

3-(Difluoromethyl)-3-methylmorpholine hydrochlorideに関する追加情報

Introduction to 3-(Difluoromethyl)-3-methylmorpholine Hydrochloride (CAS No. 2230807-94-8)

3-(Difluoromethyl)-3-methylmorpholine hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 2230807-94-8, is a significant compound in the realm of pharmaceutical chemistry and drug development. This compound belongs to the morpholine class of heterocyclic amines, characterized by its unique structural and electronic properties that make it a valuable intermediate in synthesizing biologically active molecules. The presence of both difluoromethyl and methyl substituents in its molecular framework imparts distinct reactivity and pharmacological potential, making it a subject of extensive research in medicinal chemistry.

The difluoromethyl group, specifically, is known for its ability to enhance metabolic stability and binding affinity in drug candidates. This feature has been extensively explored in the design of small-molecule inhibitors and therapeutic agents targeting various biological pathways. In contrast, the methyl group contributes to steric hindrance and lipophilicity, which are critical factors in determining the pharmacokinetic profile of a drug. The hydrochloride salt form of this compound ensures enhanced solubility and stability, facilitating its use in both laboratory-scale synthesis and pharmaceutical formulations.

Recent advancements in drug discovery have highlighted the importance of 3-(Difluoromethyl)-3-methylmorpholine hydrochloride as a key building block in the synthesis of novel therapeutics. Its structural motif has been incorporated into various lead compounds targeting diseases such as cancer, inflammation, and neurological disorders. For instance, studies have demonstrated its utility in generating potent kinase inhibitors, where the electron-withdrawing nature of the difluoromethyl group improves interactions with the active site of target enzymes. Additionally, modifications involving this scaffold have shown promise in developing treatments for infectious diseases by enhancing drug penetration through biological membranes.

The pharmaceutical industry has been particularly interested in leveraging the unique properties of 3-(Difluoromethyl)-3-methylmorpholine hydrochloride to develop next-generation therapeutics. Researchers have reported its incorporation into molecules with improved pharmacological profiles, including enhanced selectivity and reduced side effects. For example, derivatives of this compound have been investigated for their potential as antiviral agents, where the morpholine ring contributes to binding interactions with viral proteases and polymerases. Furthermore, preclinical studies have explored its role in modulating immune responses, suggesting its therapeutic relevance in autoimmune and inflammatory conditions.

The synthesis of 3-(Difluoromethyl)-3-methylmorpholine hydrochloride involves multi-step organic transformations that highlight its synthetic versatility. Key synthetic routes include nucleophilic substitution reactions, followed by functional group transformations to introduce the difluoromethyl and methyl groups. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels essential for pharmaceutical applications. The hydrochloride salt formation is typically achieved through quaternization followed by acidification, ensuring crystalline purity suitable for further processing.

In terms of applications beyond drug development, 3-(Difluoromethyl)-3-methylmorpholine hydrochloride has found utility in chemical research as a reference standard and intermediate for synthesizing complex organic molecules. Its stability under various reaction conditions makes it an ideal candidate for benchmarking synthetic protocols and analytical methods. Additionally, researchers have utilized this compound in studying computational models of molecular interactions, where its well-defined structure aids in understanding ligand-receptor binding dynamics.

The safety profile of 3-(Difluoromethyl)-3-methylmorpholine hydrochloride has been thoroughly evaluated through toxicological studies conducted on cell lines and animal models. Preliminary findings suggest moderate toxicity at high concentrations but acceptable safety margins when used under controlled laboratory conditions. Proper handling procedures are recommended to minimize exposure risks during synthesis and handling. As with any chemical compound used in research or industrial settings, adherence to good laboratory practices (GLP) ensures safe usage while maximizing efficiency.

The future prospects of 3-(Difluoromethyl)-3-methylmorpholine hydrochloride are promising, with ongoing research expanding its applications across multiple domains. Innovations in synthetic methodologies may further streamline its production process while maintaining high purity standards necessary for pharmaceutical-grade materials. Collaborative efforts between academia and industry are expected to drive novel discoveries leveraging this versatile compound as a cornerstone for future therapeutics.

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